![molecular formula C18H22N2O7 B11477734 {5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}(morpholin-4-yl)methanone](/img/structure/B11477734.png)
{5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}(morpholin-4-yl)methanone
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Overview
Description
4-{5-[(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl}morpholine is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, an oxazole ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl}morpholine typically involves multiple steps:
Formation of the Benzodioxole Ring: This step involves the reaction of catechol with methanol in the presence of an acid catalyst to form 6,7-dimethoxy-1,3-benzodioxole.
Synthesis of the Oxazole Ring: The benzodioxole derivative is then reacted with an appropriate aldehyde and hydroxylamine to form the oxazole ring.
Coupling with Morpholine: Finally, the oxazole derivative is coupled with morpholine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-{5-[(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl}morpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is explored for use in the development of advanced materials due to its unique structural properties.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-{5-[(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl}morpholine involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-4,5-dihydroisoxazole
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
Uniqueness
4-{5-[(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl}morpholine is unique due to its combination of a benzodioxole ring, an oxazole ring, and a morpholine ring. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H22N2O7 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H22N2O7/c1-22-15-11(8-14-16(17(15)23-2)26-10-25-14)7-12-9-13(19-27-12)18(21)20-3-5-24-6-4-20/h8,12H,3-7,9-10H2,1-2H3 |
InChI Key |
ZAHHDLHIJSIGHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1CC3CC(=NO3)C(=O)N4CCOCC4)OCO2)OC |
Origin of Product |
United States |
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